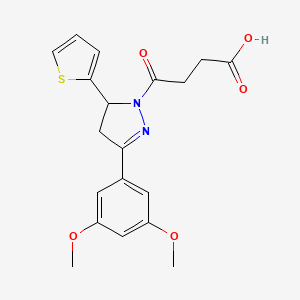
4-(3-(3,5-dimethoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-(3,5-dimethoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C19H20N2O5S and its molecular weight is 388.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(3-(3,5-dimethoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a pyrazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, focusing on antimicrobial, anti-inflammatory, antioxidant, and antitumor activities.
Chemical Structure and Properties
The molecular formula of the compound is C19H20N4O3S2, with a molecular weight of approximately 416.51 g/mol. The structure includes a pyrazole ring substituted with a thiophene and a dimethoxyphenyl group, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated various derivatives, including those similar to the compound , against several pathogens. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL , demonstrating potent activity against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Related Pyrazole Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Against |
|---|---|---|---|
| 7b | 0.22 | 0.25 | S. aureus |
| 10 | 0.30 | 0.35 | S. epidermidis |
| 13 | 0.28 | 0.30 | E. coli |
Anti-inflammatory Activity
Pyrazole derivatives have also been investigated for their anti-inflammatory effects. In experimental models, compounds similar to the one discussed showed significant inhibition of inflammatory markers and cytokines, suggesting potential therapeutic applications in inflammatory diseases .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed through various assays measuring its ability to scavenge free radicals. Results indicated that the compound effectively reduced oxidative stress markers in vitro, supporting its role as an antioxidant agent .
Antitumor Activity
Preliminary studies have shown that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in human cancer cell lines, with IC50 values indicating effective dose ranges for therapeutic use .
Table 2: Antitumor Activity Against Various Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 12 |
| A549 (Lung) | 18 |
The mechanisms underlying the biological activities of this compound are likely multifactorial:
- Antimicrobial : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
- Anti-inflammatory : Inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
- Antioxidant : Scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant defenses.
- Antitumor : Induction of apoptosis in cancer cells through modulation of signaling pathways.
Case Studies
Recent investigations have highlighted the efficacy of similar pyrazole derivatives in clinical settings:
- Study on Inflammatory Diseases : A clinical trial assessed the impact of a pyrazole derivative on rheumatoid arthritis patients, showing reduced symptoms and improved quality of life metrics.
- Cancer Therapy Research : Another study focused on the use of pyrazole compounds in combination therapies for breast cancer, revealing enhanced efficacy when used alongside traditional chemotherapeutics.
Properties
IUPAC Name |
4-[5-(3,5-dimethoxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-25-13-8-12(9-14(10-13)26-2)15-11-16(17-4-3-7-27-17)21(20-15)18(22)5-6-19(23)24/h3-4,7-10,16H,5-6,11H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBYOHHMIXEPCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)CCC(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














